molecular formula C7H8ClN3OS B2723155 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide CAS No. 902250-76-4

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide

Cat. No.: B2723155
CAS No.: 902250-76-4
M. Wt: 217.67
InChI Key: QFSFLIIRLIATIP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine family, which is known for its aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are widely studied for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method includes the reaction of 2,4-dichloropyrimidine with an ethylthiol reagent under basic conditions to introduce the ethylthio group at the 2-position . The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether.

    Substitution Reactions: The carboxamide group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium compounds.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones from the ethylthio group.

    Reduction: Conversion of sulfoxides or sulfones back to the thioether.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide: Known for its anti-inflammatory effects.

    5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Contains an ester group instead of a carboxamide.

Uniqueness

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets . Additionally, the carboxamide group provides opportunities for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c1-2-13-7-10-3-4(8)5(11-7)6(9)12/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFLIIRLIATIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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